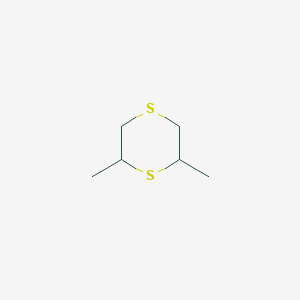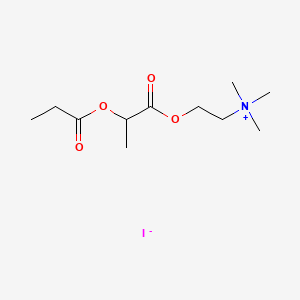
Propionyllactoylcholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyllactoylcholine iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a propionyl group, a lactoyl group, and a choline moiety, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionyllactoylcholine iodide typically involves the reaction of choline with propionyl chloride and lactoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodide to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Propionyllactoylcholine iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the propionyl and lactoyl groups may be oxidized or reduced under specific conditions.
Hydrolysis: The ester bonds in the propionyl and lactoyl groups can be hydrolyzed in the presence of acids or bases, leading to the formation of choline and the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed to cleave the ester bonds.
Major Products Formed
Substitution Reactions: New quaternary ammonium salts with different counterions.
Oxidation and Reduction: Oxidized or reduced forms of the propionyl and lactoyl groups.
Hydrolysis: Choline, propionic acid, and lactic acid.
Scientific Research Applications
Propionyllactoylcholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst in various reactions.
Biology: Studied for its potential role in modulating neurotransmitter activity and as a probe for studying choline metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use as a cholinergic agent in the treatment of neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of propionyllactoylcholine iodide involves its interaction with cholinergic receptors in the nervous system. The compound mimics the action of acetylcholine, a neurotransmitter, by binding to and activating these receptors. This leads to the modulation of neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine iodide: Another quaternary ammonium salt with a similar structure but with an acetyl group instead of propionyl and lactoyl groups.
Butyrylcholine iodide: Contains a butyryl group instead of propionyl and lactoyl groups.
Lactoylcholine iodide: Contains only a lactoyl group without the propionyl group.
Uniqueness
Propionyllactoylcholine iodide is unique due to the presence of both propionyl and lactoyl groups, which may confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and potentially enhanced therapeutic effects compared to similar compounds.
Properties
CAS No. |
73231-77-3 |
|---|---|
Molecular Formula |
C11H22INO4 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OMKOJLACFQWJDN-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


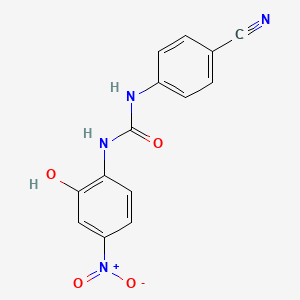
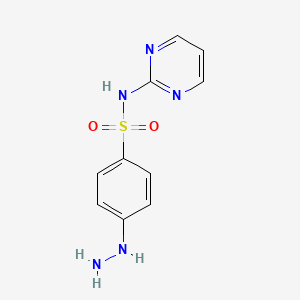

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
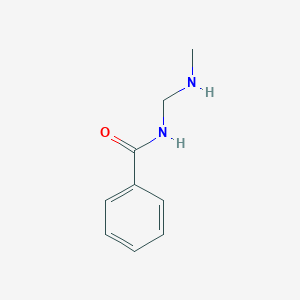
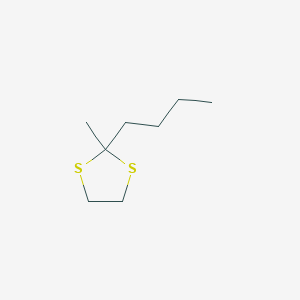
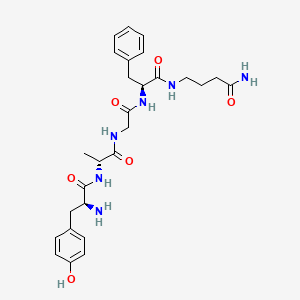


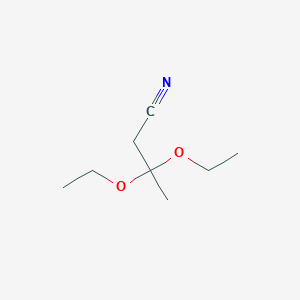
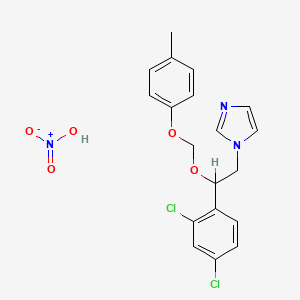
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
